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Compound of Interest

2,6,16-Kauranetriol 2-O-beta-D-
Compound Name: )
allopyranoside

Cat. No.: B15589496

An In-Depth Technical Guide to 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside and Related
ent-Kaurane Diterpenoid Glycosides

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of 2,6,16-Kauranetriol 2-O-
beta-D-allopyranoside. Due to the limited availability of specific experimental data for this
compound in publicly accessible literature, this guide has been supplemented with in-depth
information on structurally related and well-studied ent-kaurane diterpenoid glycosides, which
serve as a proxy for understanding its potential biological activities and mechanisms of action.

Core Compound Identification

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a diterpenoid glycoside belonging to the

ent-kaurane class. These natural products are characterized by a tetracyclic carbon skeleton.
While specific research on this molecule is sparse, its structural class is of significant interest
for its diverse pharmacological activities.[1][2][3]

Table 1. Physicochemical Properties of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
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Property Value Source
CAS Number 195735-16-1 [4][5]
Molecular Formula C26H440s [41[6]
Molecular Weight 484.62 g/mol [41[6]
Predicted Density 1.3+0.1 g/cm3 [6]
Predicted Boiling Point 654.3455.0 °C at 760 mmHg [6]
Predicted Flash Point 349.5£31.5°C [6]
Appearance Powder [5]

Biological Context and Activity of Related
Compounds

Ent-kaurane diterpenoids are major chemical constituents of plants from the Wedelia (syn.
Sphagneticola) and Annonaceae families.[1][2][7] These compounds exhibit a wide range of
biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer
effects.[1][2][3] A prominent example is kaurenoic acid, an ent-kaurane diterpene isolated from
Sphagneticola trilobata, which has been extensively studied for its potent anti-inflammatory
properties.[8][9]

Antimicrobial Activity

Several ent-kaurane diterpenoids isolated from Wedelia trilobata have demonstrated
antimicrobial properties. While data for the title compound is unavailable, related molecules
have shown inhibitory activity against various pathogens.

Table 2: Antimicrobial Activity of ent-Kaurane Diterpenoids from Wedelia trilobata
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Compound Test Organism MIC (pg/mL) Reference
Compound 2 Monilia albicans ~125 [7]
Compound 41 Monilia albicans ~125 [7]
Compound 71 Monilia albicans ~125 [7]
Compound 10* Monilia albicans ~125 [7]
Compound 12t Monilia albicans ~125 [7]
Compound 13t Monilia albicans ~125 [7]
n-hexane extract Bacillus subtilis Not specified [10]
Staphylococcus N
n-hexane extract Not specified [10]
aureus
Pseudomonas -
n-hexane extract ] Not specified [10]
aeruginosa

1 As numbered in the
source publication.
Specific structures are

provided therein.

Anti-inflammatory Activity

The anti-inflammatory effects of kaurenoic acid, a related ent-kaurane, are well-documented. It
has been shown to inhibit key inflammatory mediators and pathways.

Table 3: Anti-inflammatory Activity of Kaurenoic Acid
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Assay Model Parameter Value Reference
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Experimental Protocols

The following sections detail generalized experimental methodologies for the isolation and

biological evaluation of ent-kaurane diterpenoids, based on published literature for related

compounds.

General Isolation and Purification Workflow

The isolation of ent-kaurane diterpenoid glycosides from plant sources like Wedelia trilobata

typically follows a multi-step extraction and chromatographic process.
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General Workflow for Isolation of ent-Kaurane Diterpenoids
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Caption: General workflow for isolating ent-kaurane diterpenoids.
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Extraction: Air-dried and powdered whole plants (e.g., Wedelia trilobata) are typically
extracted with ethanol at room temperature. The solvent is then evaporated under reduced
pressure to yield a crude extract.[13]

Fractionation: The crude extract is suspended in water and partitioned successively with
solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-
BuOH), to separate compounds based on their polarity.

Purification: The resulting fractions are subjected to repeated column chromatography on
silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography
(HPLC) to isolate individual compounds.

Structural Elucidation: The structures of the purified compounds are determined by extensive
spectroscopic analysis, including 1D-NMR (*H, 3C), 2D-NMR (COSY, HSQC, HMBC), and
mass spectrometry (MS).[7]

Antimicrobial Assay Protocol (Broth Microdilution)

Preparation: A panel of microbial strains (bacteria and fungi) are cultured in appropriate broth
media.

Dilution Series: The isolated compounds are dissolved in a suitable solvent (e.g., DMSO)
and serially diluted in a 96-well microtiter plate.

Inoculation: Each well is inoculated with a standardized suspension of the test
microorganism.

Incubation: The plates are incubated under conditions optimal for the growth of the
microorganism (e.g., 37°C for 24h for bacteria).

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest
concentration of the compound that visibly inhibits microbial growth.[7]

Anti-inflammatory Assay Protocol (LPS-induced
Macrophages)
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e Cell Culture: RAW264.7 macrophage cells are cultured in DMEM medium supplemented with
10% FBS and antibiotics.

o Treatment: Cells are pre-treated with various concentrations of the test compound (e.qg.,
kaurenoic acid) for 1 hour.

 Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture
medium.

e Analysis of Inflammatory Markers:

o Nitric Oxide (NO): After 24 hours, the concentration of nitrite (a stable product of NO) in
the culture supernatant is measured using the Griess reagent.

o Prostaglandin E2 (PGE2): PGE: levels in the supernatant are quantified using an enzyme-
linked immunosorbent assay (ELISA).

o Gene Expression: The expression levels of inducible nitric oxide synthase (iNOS) and
cyclooxygenase-2 (COX-2) are determined by RT-PCR or Western blot analysis.[11]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by 2,6,16-Kauranetriol 2-O-beta-D-
allopyranoside have not been elucidated, studies on kaurenoic acid provide significant
insights into the potential anti-inflammatory mechanisms of this compound class. The primary
mechanism involves the inhibition of the pro-inflammatory NF-kB signaling pathway.[8][11][12]

Inhibition of the Canonical NF-kB Pathway

The Nuclear Factor-kB (NF-kB) pathway is a central regulator of inflammation.[14][15] In its
inactive state, NF-kB is held in the cytoplasm by an inhibitory protein, IKB. Pro-inflammatory
stimuli, such as LPS, lead to the degradation of IkB, allowing NF-kB to translocate to the
nucleus and activate the transcription of inflammatory genes like iINOS, COX-2, and various
cytokines.[16][17] Kaurenoic acid has been shown to inhibit this process by preventing the
activation and nuclear translocation of NF-kB.[11]
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Inhibition of NF-kB Pathway by Kaurenoic Acid
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Caption: Kaurenoic acid inhibits LPS-induced inflammation via the NF-kB pathway.
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Modulation of T-Helper Cell Differentiation Pathways

Recent studies suggest that kaurenoic acid can also modulate immune responses by
influencing T-helper (Th) cell differentiation, particularly the Th2 response, which is associated
with allergic inflammation. This involves the STAT6 and GATA-3 signaling axis.[2] GATA-3 is a
master transcription factor for Th2 differentiation.[18][19][20] Kaurenoic acid has been found to
suppress the STAT6/GATA-3 signaling pathway, thereby reducing the expression of Th2
cytokines like 1L-4.[2]
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Modulation of STAT6/GATA-3 Pathway by Kaurenoic Acid
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Caption: Kaurenoic acid suppresses Th2 responses by inhibiting STAT6/GATA-3 signaling.

Conclusion and Future Directions
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2,6,16-Kauranetriol 2-O-beta-D-allopyranoside belongs to the promising class of ent-
kaurane diterpenoid glycosides. While direct experimental evidence for its bioactivity is
currently lacking, the extensive research on related compounds, particularly kaurenoic acid,
strongly suggests its potential as an antimicrobial and anti-inflammatory agent. Future research
should focus on the isolation or synthesis of this specific compound to perform direct biological
screening and elucidate its precise mechanisms of action. Such studies would clarify whether it
shares the NF-kB and STAT6/GATA-3 inhibitory properties of its structural analogs and
determine its potential for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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